XLogP3 Lipophilicity: Ethyl to Butyl N-Substitution Trends
The computed XLogP3-AA for 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is 1.3, compared to 1.0 for the 1-propyl analog and 0.5 for the 1-ethyl analog [1][2][3]. This represents a ΔlogP of +0.3 (vs. propyl) and +0.8 (vs. ethyl). The incremental lipophilicity gain per methylene unit is approximately +0.3 to +0.5, consistent with expectations for aliphatic chain extension. The butyl compound thus provides a distinct hydrophobicity window for SAR exploration where increased membrane partitioning or hydrophobic pocket occupancy is desired, without introducing the excessive lipophilicity (XLogP3 > 5) associated with poor drug-likeness.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-Ethyl analog: XLogP3 = 0.5; 1-Propyl analog: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.8 (vs. ethyl); ΔXLogP3 = +0.3 (vs. propyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14; all compounds share identical core scaffold (3-methyl-1H-pyrazole-4-carboxylic acid) |
Why This Matters
Lipophilicity directly impacts logD, aqueous solubility, and passive membrane permeability; the butyl analog occupies a distinct hydrophobicity range that cannot be replicated by the shorter-chain analogs, making it the preferred choice when a balance between solubility and permeability is sought in lead optimization campaigns.
- [1] PubChem CID 14277913: 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid, XLogP3-AA = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/14277913 View Source
- [2] PubChem CID 1075881: 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/1075881 View Source
- [3] PubChem CID 778188: 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid, XLogP3-AA = 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/778188 View Source
